molecular formula C17H15NO4 B2977365 4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 165114-64-7

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2977365
CAS RN: 165114-64-7
M. Wt: 297.31
InChI Key: WFDKTBGQIJJFGT-UHFFFAOYSA-N
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Description

The compound “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring . They have been the subject of numerous studies due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzoxazine core, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The “4-benzyl” indicates a benzyl group attached to the 4-position of the benzoxazine ring, and the “2-methyl” indicates a methyl group attached to the 2-position of the ring . The “3-oxo” indicates a carbonyl group (=O) at the 3-position, and the “2-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 2-position .

Scientific Research Applications

Synthesis and Characterization Benzoxazine derivatives, including those similar to the specified compound, have been synthesized through various methods, demonstrating their versatility and adaptability in chemical synthesis. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, leading to both benzoxazine structures and isoindolobenzoxazine structures depending on the aromatic aldehydes and ketones used (Fitton & Ward, 1971)[https://consensus.app/papers/34dihydro4oxo2h13benzoxazinecarboxylic-acids-fitton/d7ad65f311e1565795818943e26c88cc/?utm_source=chatgpt].

Biological and Chemical Properties Benzoxazines have been extensively studied for their secondary metabolites, particularly in relation to their defense mechanisms in plants against pests and diseases. Hydroxamic acids derived from 4-hydroxy-1,4-benzoxazin-3-ones, for instance, play a significant role in the defense of cereals against insects, fungi, and bacteria (Niemeyer, 1988)[https://consensus.app/papers/hydroxamic-acids-4hydroxy14benzoxazin3ones-defence-niemeyer/7b797c7170eb5217a623e8ba4ce6b5b1/?utm_source=chatgpt]. This illustrates the potential of benzoxazine derivatives in developing bioactive compounds for agricultural use.

Applications in Material Science The reactivity and polymerization behavior of benzoxazine-based phenolic resins, using carboxylic acids and phenols as catalysts, have been analyzed to explore their applications in material science, particularly in developing new polymers with desirable thermal and mechanical properties (Dunkers & Ishida, 1999)[https://consensus.app/papers/reaction-benzoxazinebased-resins-acids-phenols-dunkers/86f0e9d0cc755bc6887ed7aa1ff6aff5/?utm_source=chatgpt]. Such studies are crucial for advancing the development of high-performance materials for various industrial applications.

Potential Antioxidant and Anticorrosive Agents Research has also been conducted on the potential of benzoxazinone derivatives as antioxidant and anticorrosive additives for motor oils, showcasing their ability to decompose alkyl peroxide radicals and act as corrosion inhibitors (Hassan et al., 2011)[https://consensus.app/papers/synthesis-novel-antioxidant-additives-gasoline-motor-hassan/2910f80313e951969b9c0ca8bc2de5bc/?utm_source=chatgpt]. This suggests the possibility of using benzoxazine derivatives in enhancing the durability and efficiency of automotive components.

Future Directions

Benzoxazines are a promising class of compounds with potential applications in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” and developing efficient methods for its synthesis .

properties

IUPAC Name

4-benzyl-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-17(16(20)21)15(19)18(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDKTBGQIJJFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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